2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .
Mode of Action
This compound interacts with HDAC3 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones . As a result, the DNA structure remains relaxed, allowing for increased gene transcription .
Biochemical Pathways
The inhibition of HDAC3 by this compound affects the epigenetic modifications of histones . This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these changes can lead to alterations in cell growth and survival .
Result of Action
The inhibition of HDAC3 by this compound can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription . This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity . For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model .
Biochemical Analysis
Biochemical Properties
2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride plays a significant role in biochemical reactions . It exhibits class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and is especially potent against HDAC3 activity . The enzymes, proteins, and other biomolecules it interacts with are primarily associated with the HDAC family .
Cellular Effects
The cellular effects of this compound are profound. It exhibits solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its potent activity against HDAC3 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily associated with the HDAC family . It interacts with enzymes or cofactors within these pathways .
Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAXBGBBGUUBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.